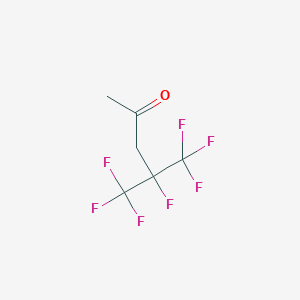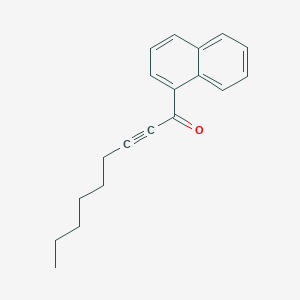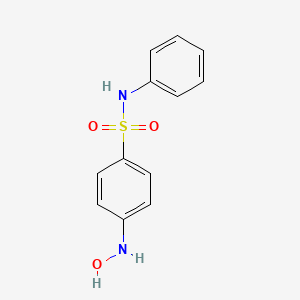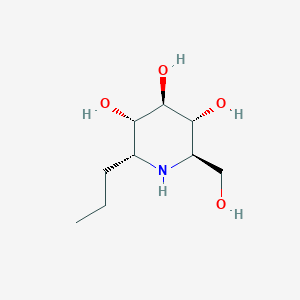
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one is a fluorinated organic compound with the molecular formula C6H5F7O and a molecular weight of 226.09 g/mol . This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is primarily used in research settings, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure the stability of the fluorinated product . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities while maintaining high purity.
Analyse Des Réactions Chimiques
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, using reagents like nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated pharmaceuticals.
Medicine: Fluorinated compounds are often used in medicinal chemistry to enhance the metabolic stability and bioavailability of drugs.
Mécanisme D'action
The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and stability, allowing it to interact with various biological molecules. These interactions can affect enzyme activity, protein folding, and other cellular processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one can be compared with other fluorinated compounds, such as:
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol: This compound is similar in structure but has an alcohol group instead of a ketone group.
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol: Another fluorinated compound with additional fluorine atoms and different functional groups.
1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one: This compound has a similar backbone but with more fluorine atoms and different functional groups.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of a ketone group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
261760-96-7 |
|---|---|
Formule moléculaire |
C6H5F7O |
Poids moléculaire |
226.09 g/mol |
Nom IUPAC |
4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-2-one |
InChI |
InChI=1S/C6H5F7O/c1-3(14)2-4(7,5(8,9)10)6(11,12)13/h2H2,1H3 |
Clé InChI |
OEZFTDXFKXGZEW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)

![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
![{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12578388.png)
![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
![2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane](/img/structure/B12578405.png)


![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)



![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)
